![molecular formula C19H18ClN3OS B12591322 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-プロピルアセトアミドは、キナゾリン誘導体のファミリーに属する合成有機化合物です。 キナゾリン誘導体は、抗炎症、鎮痛、抗癌などの多様な生物活性で知られています 。この化合物は、アセトアミド部分に結合したスルファニル基、フェニル基、クロロ基で置換されたキナゾリンコアを特徴としています。
準備方法
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-プロピルアセトアミドの合成は、通常、以下の手順を伴います :
アミド化と環化: このプロセスは、適切な酸塩化物で2-アミノ安息香酸誘導体(アントラニル酸誘導体)をアミド化して、置換アントラニレートを生成することから始まります。これらのアントラニレートは、還流下で無水酢酸で処理することにより環化して、ベンゾキサジン-4-オンが得られます。
キナゾリノン形成: 次に、ベンゾキサジン-4-オンをアンモニア水溶液で処理して、キナゾリノン誘導体を生成します。
置換とスルファニル化: キナゾリノン誘導体はさらにクロロ基とフェニル基で置換されます。
工業生産方法では、収率、純度、コスト効率を考慮して、大規模生産に最適化された同様の合成経路が用いられる可能性があります。
化学反応の分析
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-プロピルアセトアミドは、以下を含む様々な化学反応を起こします :
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求電子置換反応と求核置換反応は、それぞれクロロ基とフェニル基で起こり得ます。
環化付加: この化合物は、環化付加反応に参加して、新しい環構造を形成することができます。
これらの反応で使用される一般的な試薬や条件には、酸性または塩基性触媒、エタノールやジクロロメタンなどの溶媒、制御された温度が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。
科学的研究の応用
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-プロピルアセトアミドは、いくつかの科学研究における応用があります :
化学: これは、潜在的な医薬用途を持つ他のキナゾリン誘導体の合成における中間体として使用されます。
生物学: この化合物は、抗炎症、鎮痛、抗癌などの生物活性について研究されています。
医学: 癌や炎症性疾患など、様々な疾患に対する治療薬としての可能性を探る研究が進められています。
産業: 新しい材料の開発や化学反応における触媒として使用される可能性があります。
作用機序
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-プロピルアセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います 。この化合物は、生物学的プロセスに関与する酵素や受容体に結合することによって、その効果を発揮します。例えば、キナゾリン誘導体は、癌の進行に関連する細胞シグナル伝達経路に重要な役割を果たすチロシンキナーゼを阻害することが知られています。これらのキナーゼを阻害することにより、この化合物は、癌細胞の増殖と増殖を潜在的に阻止することができます。
類似化合物の比較
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-プロピルアセトアミドは、他の類似化合物を比較して、その独自性を強調することができます :
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-(4-フェノキシフェニル)アセトアミド: この化合物は、プロピル基の代わりにフェノキシフェニル基を持っています。そのため、生物活性に違いが生じる可能性があります。
2-[(6-クロロ-2-フェニル-4-キナゾリニル)スルファニル]-N-(4-フルオロベンジル)アセトアミド: フルオロベンジル基の存在により、化合物の反応性や生物学的特性が変化する可能性があります。
2-(6-クロロ-4-フェニル-2-キナゾリニル)グアニジン: この化合物は、グアニジン基を含んでおり、異なる薬理学的効果をもたらす可能性があります。
類似化合物との比較
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide can be compared with other similar compounds to highlight its uniqueness :
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide: This compound has a phenoxyphenyl group instead of a propyl group, which may result in different biological activities.
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: The presence of a fluorobenzyl group can alter the compound’s reactivity and biological properties.
2-(6-chloro-4-phenyl-2-quinazolinyl)guanidine: This compound contains a guanidine group, which may confer different pharmacological effects.
特性
分子式 |
C19H18ClN3OS |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-10-21-17(24)12-25-19-15-11-14(20)8-9-16(15)22-18(23-19)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,21,24) |
InChIキー |
BMSOMPZGERLSLY-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)

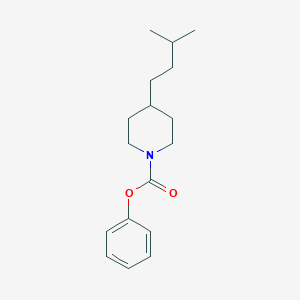
![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
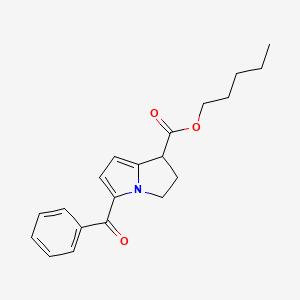

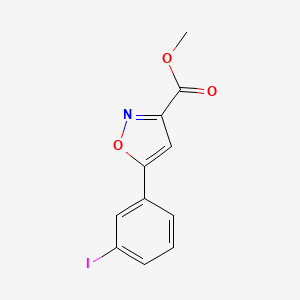
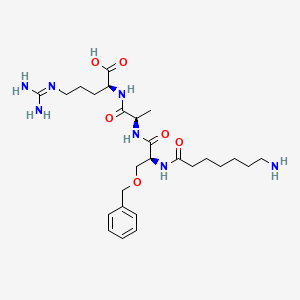
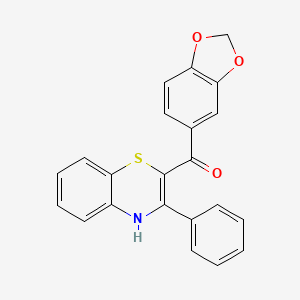
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)

